The compound was synthesized through solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which is a widely adopted method for peptide synthesis due to its efficiency and versatility. Tnf-|A-IN-11 is classified as a peptide inhibitor specifically targeting TNFα, which plays a pivotal role in inflammation and immune regulation .
The synthesis of Tnf-|A-IN-11 was conducted using solid-phase peptide synthesis. The process involved several key steps:
The molecular structure of Tnf-|A-IN-11 has been elucidated through X-ray crystallography, revealing its binding interactions with TNFα. The peptide displays a highly hydrophobic nature, which is crucial for its interaction with the target protein. The molecular weight of Tnf-|A-IN-11 is approximately 993.2 Da, indicating its small peptide size suitable for cellular penetration .
Tnf-|A-IN-11 functions by inhibiting TNFα activity through competitive binding, leading to the disruption of TNFα signaling pathways. In biochemical assays, Tnf-|A-IN-11 demonstrated median inhibitory concentrations (IC50) as low as 4.6 micromolar, reflecting its potency against TNFα-mediated effects .
The compound stabilizes the dimeric form of TNFα while preventing the formation of its trimeric structure, which is essential for its biological activity. This stabilization alters the dynamics of TNFα assembly and disassembly, promoting dissociation into inactive forms .
The mechanism by which Tnf-|A-IN-11 exerts its inhibitory effects involves several steps:
Tnf-|A-IN-11 exhibits several notable physical and chemical properties:
Tnf-|A-IN-11 holds significant promise for various scientific applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3